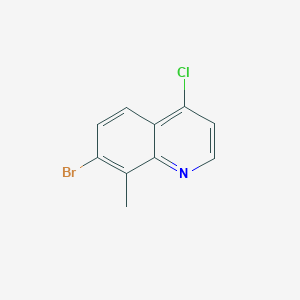![molecular formula C12H9N3O3 B1371795 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one CAS No. 952182-88-6](/img/structure/B1371795.png)
4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one” is a chemical compound with the molecular formula C12H9N3O3 . It has a molecular weight of 243.22 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C12H9N3O3 .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 243.22 . It should be stored at a temperature between 28°C .
Scientific Research Applications
Potential Aldose Reductase Inhibitor
- Application : 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one and derivatives were studied as potential aldose reductase inhibitors. They showed inhibitory properties comparable to Sorbinil, a reference inhibitor. Specifically, derivatives with an electron-withdrawing substituent at position 6 showed beneficial effects (Costantino et al., 1999).
Synthesis and Characterization
- Application : The compound has been utilized in the synthesis of various derivatives and analogs. These include isoxazolo[4,5-d]pyridazin-4(5H) and 7(6H)-ones from functionalized vinyl sulfoxides (Ruano et al., 2002) and the study of regiospecificity in 1,3-dipolar cycloaddition reactions (Jelen et al., 1991). Additionally, the compound has been used in creating injectable formulations for hydrophobic antitumor candidates (Jin et al., 2015) and synthesizing new pyrrolo-[3,4-c]isoxazole derivatives (Amer et al., 2007).
Antimicrobial Properties
- Application : Novel urea and thiourea derivatives of isoxazolo[4,5-d]pyridazine, including structurally related thiazolo[4,5-d]pyridazine, were synthesized and evaluated for their antimicrobial properties. These compounds displayed broad-spectrum antibacterial activity, with some showing appreciable growth inhibitory activity against Candida albicans fungus (Faidallah et al., 2013).
Cancer Research
- Application : Research has explored the compound's derivatives for potential anticancer activities. Some derivatives exhibited potent antiangiogenic and antioxidant activities, showing inhibitory effects on various cancer cell lines (Kamble et al., 2015). Another study identified isoxazolo[4,5‐d]pyridazin‐4(5H)‐one hybrids with N‐acylhydrazone structure as promising anticancer agents, displaying significant antiproliferative effects on cancer cell lines (Ozadali-Sari et al., 2022).
Pain and Neuropathic Conditions
- Application : Certain derivatives of this compound have been tested for their analgesic activity, showing profiles similar to morphine in models of pain (Tan et al., 2011). Additionally, a derivative was investigated for its effects on pain, affective, and cognitive behavior in neuropathic mice, showing potential therapeutic effects (Palazzo et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c1-17-8-4-2-7(3-5-8)10-9-6-18-15-11(9)12(16)14-13-10/h2-6H,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSDLKCPVLCUBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)C3=NOC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211821 |
Source


|
| Record name | 4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-88-6 |
Source


|
| Record name | 4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



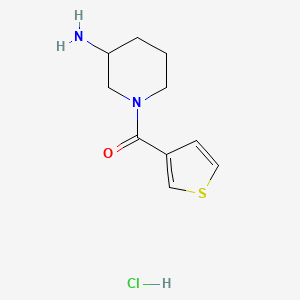
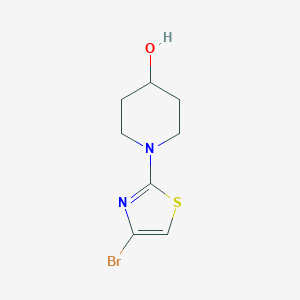
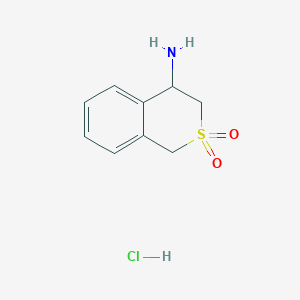




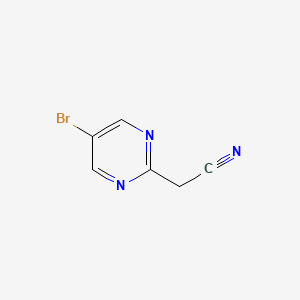

![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1371732.png)
